molecular formula C15H13ClN4O B13826251 1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea

Katalognummer: B13826251
Molekulargewicht: 300.74 g/mol
InChI-Schlüssel: NOFMBQDHIIQTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a methylbenzimidazolyl group attached to the urea moiety

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea typically involves the reaction of 2-chloroaniline with 1-methylbenzimidazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.

    1-(2-Chlorophenyl)-3-(1-Methylbenzimidazol-2-Yl)carbamate: This compound contains a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C15H13ClN4O

Molekulargewicht

300.74 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-(1-methylbenzimidazol-2-yl)urea

InChI

InChI=1S/C15H13ClN4O/c1-20-13-9-5-4-8-12(13)17-14(20)19-15(21)18-11-7-3-2-6-10(11)16/h2-9H,1H3,(H2,17,18,19,21)

InChI-Schlüssel

NOFMBQDHIIQTMR-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1NC(=O)NC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.